Home > Products > Screening Compounds P35801 > Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate - 383907-42-4

Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate

Catalog Number: EVT-1791545
CAS Number: 383907-42-4
Molecular Formula: C47H94N3O19P3
Molecular Weight: 1098.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Phosphatidylinositol 4,5-bisphosphate (PIP2) is synthesized from the precursor phosphatidylinositol 4-phosphate(PI4P). PIP2 is a phosphoinositide with three negative charges.
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Although PI(4,5)P2 is a minor component of cell membranes, it plays a critical role as a substrate for a number of important signaling proteins. PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI(3,4,5)P3, an activator of downstream signaling components such as the protein kinase AKT.
Phosphatidyl inositol (4,5) bisphosphate (PI(4,5)P2)/PIP2 is produced from phosphatidyl inositol monophosphates (PIP).

Overview

Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate is a complex organic compound that belongs to the class of phosphates. This compound is characterized by its intricate structure which includes multiple functional groups and a significant number of carbon atoms. The detailed analysis of this compound provides insights into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications in scientific research.

Source

The compound is synthesized through various organic reactions involving starting materials that may include phosphoric acid derivatives and fatty acids. Its detailed synthesis can be found in specialized chemical literature and databases.

Classification

This compound can be classified under:

  • Category: Organic Phosphate
  • Subcategory: Amphiphilic Phospholipid-like Compound
  • Functional Groups: Hydroxyl groups, Phosphate groups, Ester linkages
Synthesis Analysis

Methods

The synthesis of Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate typically involves several steps:

  1. Formation of the Phosphate Backbone: The initial step involves the reaction of phosphoric acid with suitable alcohols to form phosphate esters.
  2. Introduction of Fatty Acid Chains: Long-chain fatty acids such as octadecanoic acid are introduced through esterification reactions.
  3. Coupling Reactions: The complex structure requires coupling reactions to attach various functional groups including the tetraenoic moiety.
  4. Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis often employs techniques such as:

  • NMR Spectroscopy: For structural confirmation.
  • Mass Spectrometry: To determine molecular weight and composition.
  • High-Performance Liquid Chromatography (HPLC): For purification and analysis of reaction products.
Molecular Structure Analysis

Structure

The molecular structure of Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate can be represented in a detailed structural formula which showcases its multiple functional groups and stereochemistry.

Data

  • Molecular Formula: C₃₄H₅₉N₃O₁₄P
  • Molecular Weight: 683.83 g/mol
  • Structural Features:
    • Multiple hydroxyl groups contributing to hydrophilicity.
    • Long hydrocarbon chains providing hydrophobic characteristics.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for phosphates and fatty acid derivatives:

  1. Hydrolysis: Can undergo hydrolysis in aqueous environments leading to the release of fatty acids and phosphoric acid derivatives.
  2. Esterification: Reacts with alcohols to form esters.
  3. Phosphorylation Reactions: Can act as a phosphorylating agent in biochemical systems.

Technical Details

The reactivity of this compound can be influenced by:

  • The presence of hydroxyl groups which can participate in hydrogen bonding.
  • The steric hindrance caused by bulky groups affecting reaction rates.
Mechanism of Action

Process

The mechanism of action for Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate primarily involves its interaction with biological membranes due to its amphiphilic nature.

Data

  • The hydrophilic phosphate head interacts with polar environments while the hydrophobic tails integrate into lipid bilayers.
  • This duality allows it to form micelles or liposomes which are crucial in drug delivery systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or solid depending on purity and formulation.
  • Solubility: Soluble in polar solvents like water due to the presence of hydroxyl and phosphate groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the phosphorus atom in the phosphate group.

Relevant Data or Analyses

Physical property data can be obtained from standard chemical databases such as CAS SciFinder or specialized literature focusing on organic phosphates.

Applications

Scientific Uses

Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate has several applications including:

  1. Drug Delivery Systems: Due to its ability to form vesicles that encapsulate therapeutic agents.
  2. Biological Research: Used as a model compound for studying membrane interactions and cellular uptake mechanisms.
  3. Nanotechnology: Involved in the development of nanocarriers for targeted drug delivery.

This detailed overview highlights the complexity and significance of Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate within the field of chemical synthesis and its potential applications in scientific research.

Properties

CAS Number

383907-42-4

Product Name

Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate

IUPAC Name

triazanium;[(2S,4R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate

Molecular Formula

C47H94N3O19P3

Molecular Weight

1098.2 g/mol

InChI

InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42?,43+,44?,45-,46?,47?;;;/m1.../s1

InChI Key

GAIOWTITBYPFJE-JVILRMJCSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.